
2-Dimethylaminomethyl-4,5-difluoro-phenol
Overview
Description
2-Dimethylaminomethyl-4,5-difluoro-phenol is a chemical compound with the molecular formula C9H11F2NO It is characterized by the presence of a phenol group substituted with dimethylaminomethyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol typically involves the reaction of 4,5-difluoro-2-nitrophenol with formaldehyde and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethyl-4,5-difluoro-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms
Major Products Formed
Scientific Research Applications
2-Dimethylaminomethyl-4,5-difluoro-phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethyl-4,5-difluoro-phenol involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors or enzymes, modulating their activity. The difluoro groups may enhance the compound’s stability and binding affinity to its targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminomethyl-4-fluoro-phenol
- 2-Dimethylaminomethyl-5-fluoro-phenol
- 2-Dimethylaminomethyl-4,5-dichloro-phenol
Uniqueness
2-Dimethylaminomethyl-4,5-difluoro-phenol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the dimethylaminomethyl and difluoro groups provides a distinct set of properties that differentiate it from other similar compounds .
Biological Activity
2-Dimethylaminomethyl-4,5-difluoro-phenol is a synthetic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a phenolic structure with a dimethylaminomethyl group and difluoromethyl substitutions. The presence of fluorine atoms enhances its lipophilicity, which can influence its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. The compound's dimethylamino group can participate in hydrogen bonding and hydrophobic interactions, which may modulate enzyme activity or receptor binding affinity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antiviral Activity : Similar compounds with aminomethyl groups have shown antiviral properties against flaviviruses, suggesting potential efficacy for this compound in viral inhibition .
- Enzyme Inhibition : The compound may inhibit specific enzyme pathways, which is crucial for developing therapeutic agents targeting metabolic diseases.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds or analogs:
- Antiviral Studies : A study on aminomethyl-substituted compounds reported IC50 values indicating significant antiviral activity against Zika virus (IC50 = 0.62 μM) for closely related structures. This suggests that this compound may exhibit similar activity .
- Enzyme Interaction Studies : Research into the interaction of dimethylamino compounds with enzymes has shown that they can effectively modulate enzyme activity. For instance, a compound with similar functional groups demonstrated a concentration-dependent inhibition of target enzymes .
- Cytotoxicity Assays : In vitro studies on cancer cell lines such as HepG2 revealed that compounds with similar structures exhibited significant cytotoxicity, suggesting that this compound could be further investigated for its anticancer properties .
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | IC50 (μM) | Notes |
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Antiviral | Aminomethyl analog | 0.62 | Significant activity against Zika virus |
Enzyme Inhibition | Dimethylamino analogs | Varies | Concentration-dependent inhibition observed |
Cytotoxicity | Similar structures | Varies | Significant effects on HepG2 cell line |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Dimethylaminomethyl-4,5-difluoro-phenol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures generating aerosols or vapors. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. Safety data for structurally similar fluorophenols highlight risks of dermal irritation and respiratory sensitization .
Q. Which analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment. Confirm structural integrity via H and C NMR in deuterated DMSO or CDCl₃, focusing on characteristic shifts for dimethylaminomethyl (–N(CH₃)₂) and fluorine substituents. Mass spectrometry (ESI-MS) can validate molecular weight (expected [M+H]⁺ ~ 201.2 g/mol). Cross-reference with fluorinated analogs (e.g., 2,5-difluorophenol) to identify diagnostic peaks .
Q. How can researchers synthesize this compound with high yield?
- Methodological Answer : Optimize a Mannich reaction using 4,5-difluorophenol, dimethylamine, and formaldehyde in ethanol under reflux (78°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution). Yield improvements (≥75%) are achievable by maintaining anhydrous conditions and slow addition of formaldehyde to minimize side reactions .
Advanced Research Questions
Q. How do fluorine substitution patterns influence the electronic properties of this compound in nucleophilic reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the aromatic ring. Compare Hammett σ values for 4,5-difluoro vs. mono-fluorinated analogs (e.g., 2,5-difluorophenol). Experimental validation: React with benzyl bromide in DMF/K₂CO₃; monitor kinetics via F NMR. Fluorine’s electron-withdrawing effect at C4/C5 may reduce nucleophilicity at the hydroxyl group compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH?
- Methodological Answer : Replicate conflicting studies under controlled conditions (pH 2–12, 25°C). Use UV-Vis spectroscopy to track degradation (λ_max ~ 270 nm). Identify confounding variables (e.g., trace metal ions, light exposure). For discrepant results at pH 7–9, conduct ion chromatography to detect fluoride release, indicating hydrolytic defluorination. Statistical analysis (ANOVA) can isolate pH-dependent degradation pathways .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to model enzymes (e.g., tyrosinase). Prepare test solutions in PBS (pH 7.4) with 0.01% DMSO. For competitive inhibition assays, vary substrate concentrations (0.1–10 mM) and monitor enzyme activity via spectrophotometry. Compare inhibition constants (Kᵢ) with non-fluorinated analogs to assess fluorine’s role in binding .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4,5-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-12(2)5-6-3-7(10)8(11)4-9(6)13/h3-4,13H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNLJNPGCNVLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437154 | |
Record name | 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-78-6 | |
Record name | 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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